Diphenylacetylene
Overview
Description
Diphenylacetylene, also known as 1,1’-Ethynediyldibenzene, is a chemical compound with the formula C₆H₅C≡CC₆H₅. It consists of two phenyl groups attached to a carbon-carbon triple bond. This colorless solid is used as a building block in organic synthesis and as a ligand in organometallic chemistry .
Synthetic Routes and Reaction Conditions:
Bromination and Dehydrohalogenation: One common method involves the bromination of trans-stilbene to form meso-stilbene dibromide, followed by dehydrohalogenation using potassium hydroxide in ethanol to yield this compound.
Hydrazone Formation and Oxidation: Another method involves condensing benzil with hydrazine to form bis(hydrazone), which is then oxidized with mercury(II) oxide.
Coupling Reactions: The Castro-Stephens coupling and Sonogashira coupling involve the reaction of iodobenzene with phenylacetylene in the presence of a copper catalyst.
Industrial Production Methods:
- Industrially, this compound can be synthesized using large-scale versions of the above methods, with careful control of reaction conditions to optimize yield and purity.
Types of Reactions:
Diels-Alder Reaction: this compound acts as a dienophile in Diels-Alder reactions, forming hexaphenylbenzene when reacted with tetraphenylcyclopentadienone.
Alkyne Trimerization: Catalyzed by dicobalt octacarbonyl, this compound undergoes alkyne trimerization to form hexaphenylbenzene.
Common Reagents and Conditions:
Reagents: Bromine, potassium hydroxide, mercury(II) oxide, iodobenzene, phenylacetylene, tetraphenylcyclopentadienone, dicobalt octacarbonyl, benzal chloride, potassium t-butoxide.
Conditions: Reactions typically require controlled temperatures, solvents like ethanol or ether, and catalysts such as copper or dicobalt octacarbonyl.
Major Products:
Mechanism of Action
Target of Action:
Diphenylacetylene (C6H5C≡CC6H5) consists of two phenyl groups attached to a C2 unit. As a ligand in organometallic chemistry, it serves as a building block in organic synthesis . .
Mode of Action:
This compound is primarily used in chemical reactions rather than biological processes. One common method for its synthesis involves bromination of stilbene followed by dehydrohalogenation to yield this compound . The central C≡C distance in the molecule is approximately 119.8 picometers .
Biochemical Pathways:
Since this compound lacks specific biological targets, it doesn’t directly affect biochemical pathways. Its primary role lies in synthetic chemistry, where it participates in reactions such as the Sonogashira coupling and alkyne trimerization .
Pharmacokinetics:
It is a colorless solid with a melting point of 62.5 °C and a boiling point of 170 °C at 19 mmHg . It is insoluble in water .
Result of Action:
As a reactant, this compound participates in various chemical transformations. For example, it reacts with tetraphenylcyclopentadienone in a Diels–Alder reaction to form hexaphenylbenzene . Dicobalt octacarbonyl catalyzes its alkyne trimerization to produce hexaphenylbenzene .
Action Environment:
Environmental factors do not significantly influence this compound’s action, efficacy, or stability. Its primary relevance lies in laboratory settings, where chemists use it as a versatile building block for creating more complex molecules.
Remember, this compound’s impact extends beyond biology—it’s a key player in the intricate dance of chemical reactions! 🧪🔬 🌟
Biochemical Analysis
Biochemical Properties
Diphenylacetylene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been studied for its interaction with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to enzyme inhibition, affecting the metabolic pathways of other substrates . Additionally, this compound can act as a photosensitizer, interacting with cellular components to produce reactive oxygen species upon light activation .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells by generating reactive oxygen species, leading to changes in gene expression and activation of stress response pathways . This compound can also impact cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of reactive intermediates that can further interact with cellular components . Long-term exposure to this compound can result in sustained oxidative stress and alterations in cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can cause liver toxicity, characterized by increased oxidative stress and damage to liver cells . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites . The interaction of this compound with metabolic enzymes can also influence the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, this compound has been shown to localize in lipid droplets, lysosomes, and membranes in the peri-nuclear region . The distribution of this compound within cells can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the endoplasmic reticulum, mitochondria, and lysosomes . The localization of this compound within these organelles can affect its interactions with other biomolecules and its overall biochemical activity .
Scientific Research Applications
Diphenylacetylene is widely used in various scientific research fields:
Comparison with Similar Compounds
Dimethyl acetylenedicarboxylate: A more reactive alkyne used in Diels-Alder reactions and other cycloaddition reactions.
Uniqueness:
- Diphenylacetylene’s unique structure, with two phenyl groups attached to a carbon-carbon triple bond, provides distinct reactivity and stability compared to other alkynes. Its ability to form complex products like hexaphenylbenzene highlights its versatility in organic synthesis .
Properties
IUPAC Name |
2-phenylethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXXLCKWQFKACW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25989-14-4 | |
Record name | Benzene, 1,1′-(1,2-ethynediyl)bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25989-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4060109 | |
Record name | Benzene, 1,1'-(1,2-ethynediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060109 | |
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Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS] | |
Record name | Tolan | |
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CAS No. |
501-65-5 | |
Record name | Diphenylacetylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tolan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501655 | |
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Record name | DIPHENYLACETYLENE | |
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Record name | Benzene, 1,1'-(1,2-ethynediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Benzene, 1,1'-(1,2-ethynediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylacetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TOLAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y70JA8HB75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diphenylacetylene?
A1: this compound (also known as tolane) has the molecular formula C14H10 and a molecular weight of 178.23 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound displays characteristic spectroscopic signatures. In mass spectrometry, it shows significant fragmentation patterns, including the loss of two hydrogen radicals and expulsion of C2H2 from the molecular ion [, ]. Extensive H/D scrambling is observed in its deuterated analogues under electron impact mass spectrometry [, ]. In NMR spectroscopy, the chemical shift tensors of 13C-labeled carbons are sensitive to coordination with metals such as platinum [].
Q3: How does the incorporation of this compound moieties affect the properties of poly(aryl ether)s?
A3: Incorporating this compound units into poly(aryl ether)s leads to cross-linking upon heating, increasing the glass transition temperature (Tg) and influencing solubility []. The degree of cross-linking and the resulting properties depend on the concentration of this compound groups in the polymer backbone.
Q4: Can you explain the role of this compound in a catalytic reaction involving ruthenium complexes?
A4: this compound acts as a substrate in various reactions involving ruthenium complexes. For instance, heating it with [Ru(CO)2(PPh3)3] results in C-H activation, hydroruthenation of the triple bond, and cyclization, forming a 2-phenylindenone complex []. Alternatively, heating it with [Ru(CO)3(PPh3)2] leads to a tetraphenylcyclopentadienone complex via a [2+2+1] cyclization with CO and this compound [].
Q5: How does this compound participate in reactions with zirconocene complexes?
A5: this compound undergoes cycloreversion/cycloaddition reactions with diazametallacycle zirconocene complexes. These reactions involve a reversible formal [2 + 2] retrocycloaddition of the diazametallacycle, generating a transient imidozirconocene species and a carbodiimide. The imidozirconocene can then react with this compound in a [2 + 2] cycloaddition to form an azametallacyclobutene complex [].
Q6: How is computational chemistry used to study this compound?
A6: DFT calculations are used to predict and understand various aspects of this compound chemistry, including the 13C NMR chemical shifts of the alkynyl carbons in this compound and its platinum complex []. These calculations accurately reproduce experimental values and provide insight into the changes in electronic structure upon coordination to the metal center.
Q7: How does the substitution pattern of organoboron-based biphenyls, diphenylacetylenes, and stilbenes affect their intramolecular charge-transfer emissions?
A8: Changing the substitution pattern from p,p' to o,p' by introducing a boryl group at the ortho position instead of the para position in these molecules generally leads to a redshift in both absorption and emission spectra. Further modification to an o,o'-substitution pattern results in a blueshift in absorption due to less efficient conjugation. Interestingly, the emission behavior varies significantly depending on the parent π-conjugated framework [].
Q8: What analytical techniques are commonly used to characterize this compound and its derivatives?
A8: Various analytical techniques are employed to characterize this compound and its derivatives. These include:
- Mass spectrometry: Used to study fragmentation patterns and isotopic distributions, providing insights into molecular structure and rearrangement processes [, , ].
- NMR spectroscopy: Provides information about the electronic environment and bonding of carbon atoms, especially useful for analyzing alkynyl carbons and their interactions with metals [].
- UV-vis spectroscopy: Used to monitor reaction kinetics and identify transient intermediates in photochemical and catalytic reactions [].
- X-ray crystallography: Provides detailed structural information, including bond lengths, bond angles, and molecular conformation, essential for understanding reactivity and properties [, ].
Q9: Is there any information about the environmental impact of this compound and its degradation?
A9: While the provided abstracts do not offer specific data on the environmental impact or degradation pathways of this compound, it's crucial to consider these aspects, especially when exploring its use in materials or large-scale applications. Evaluating its potential ecotoxicological effects and developing responsible waste management strategies are essential for ensuring environmental sustainability.
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